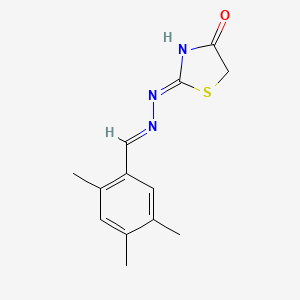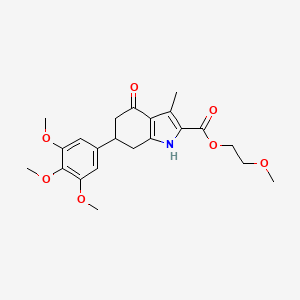
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as TMBTZH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMBTZH is a thiazolidinone derivative that has a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the cytotoxic activity of this compound against cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory properties. This compound has also been found to have hepatoprotective activity, which may be useful in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. This compound also exhibits a wide range of biological activities, making it a versatile compound for various applications.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well established.
Zukünftige Richtungen
There are several future directions for the study of 2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of research could focus on the development of new derivatives of this compound with improved biological activity and selectivity. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its efficacy.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Studies are also needed to establish the safety and toxicity profile of this compound in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has several advantages for lab experiments, including its ease of synthesis and versatility. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized by the reaction of 2,4,5-trimethylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained in good yield. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential antitumor agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In addition, this compound has been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
(2Z)-2-[(E)-(2,4,5-trimethylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-10(3)11(5-9(8)2)6-14-16-13-15-12(17)7-18-13/h4-6H,7H2,1-3H3,(H,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKRBQLDRUFSJM-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=NN=C2NC(=O)CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=N/N=C\2/NC(=O)CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6024773.png)
![N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6024778.png)
![1-[1-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6024787.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024790.png)

![4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)
![9-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6024823.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6024825.png)
![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)

![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B6024845.png)
![ethyl {[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6024862.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6024863.png)
![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6024864.png)